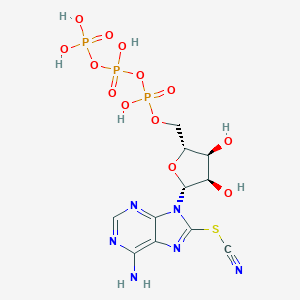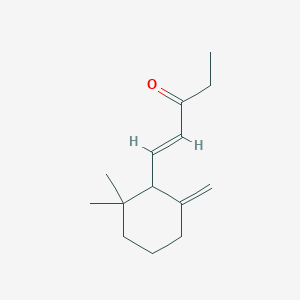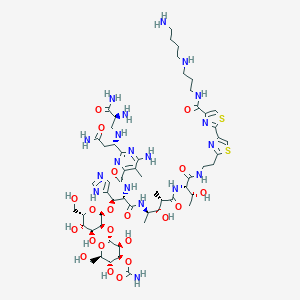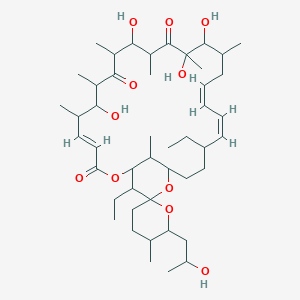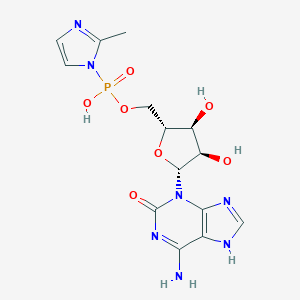
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 1-(3-chloro-1-buten-2-yl)-2,4-difluorobenzene and has the chemical formula C10H8ClF2. In
Mechanism Of Action
The mechanism of action of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical And Physiological Effects
Studies have shown that 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and is believed to be able to reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have analgesic properties and is believed to be able to reduce pain.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has a relatively long shelf life and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound, and proper safety precautions must be followed.
Future Directions
There are many potential future directions for research on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound could be studied further to better understand its mechanism of action and potential applications in various fields of scientific research. Finally, future research could focus on the synthesis of new compounds based on 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene with improved properties and potential applications.
Synthesis Methods
The synthesis of 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene can be achieved through a multi-step reaction process. The first step involves the reaction of 3-chloro-1-buten-2-ol with sodium hydride in the presence of dimethylformamide (DMF) to form 3-chloro-1-buten-2-yl sodium salt. The second step involves the reaction of 3-chloro-1-buten-2-yl sodium salt with 2,4-difluorobenzene in the presence of palladium catalyst to form 1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene.
Scientific Research Applications
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a starting material for the synthesis of other organic compounds. Additionally, this compound has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
CAS RN |
126917-44-0 |
|---|---|
Product Name |
1-(3-Chlorobut-1-EN-2-YL)-2,4-difluorobenzene |
Molecular Formula |
C10H9ClF2 |
Molecular Weight |
202.6282664 |
IUPAC Name |
1-(3-chlorobut-1-en-2-yl)-2,4-difluorobenzene |
InChI |
InChI=1S/C10H9ClF2/c1-6(7(2)11)9-4-3-8(12)5-10(9)13/h3-5,7H,1H2,2H3 |
InChI Key |
HUBSGDKELUJNGA-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
Canonical SMILES |
CC(C(=C)C1=C(C=C(C=C1)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



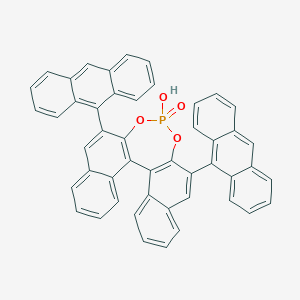
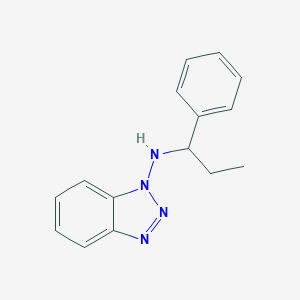
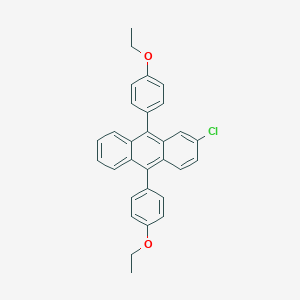
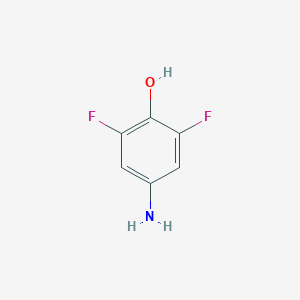
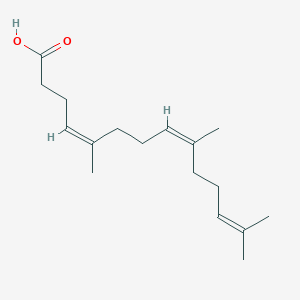
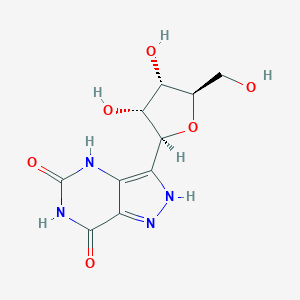
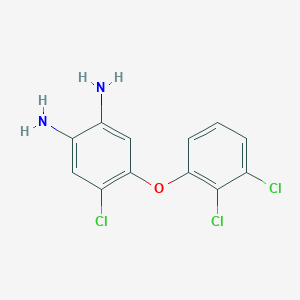
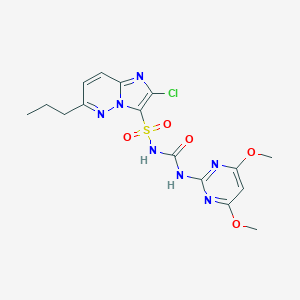
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
